molecular formula C6H12ClNO3 B112297 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride CAS No. 217299-03-1

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Cat. No.: B112297
CAS No.: 217299-03-1
M. Wt: 181.62 g/mol
InChI Key: ASFXLCNDBDHZGC-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C6H12ClNO3. It is a derivative of pyran, containing both an amino group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride can be synthesized through the reaction of nitrogen-containing heterocyclic compounds with carbonyl compounds. The reaction typically involves the use of specific catalysts and controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes steps such as purification and crystallization to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s biological and chemical activities. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is unique due to its specific structural features, including the presence of both an amino group and a carboxylic acid group on the pyran ring.

Properties

IUPAC Name

4-aminooxane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFXLCNDBDHZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370285
Record name 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217299-03-1
Record name 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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